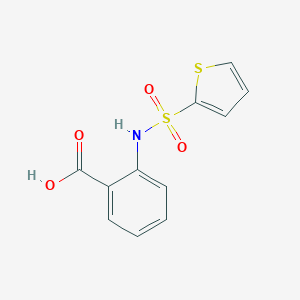

2-(Thiophene-2-sulfonylamino)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFUBQLKZGNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368055 | |

| Record name | 2-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82068-33-5 | |

| Record name | 2-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82068-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories of Sulfonamide Derivatives in Pharmaceutical Sciences

The journey of sulfonamide derivatives in medicine is a compelling narrative of scientific discovery and innovation. It began in the early 20th century with the synthesis of sulfanilamide (B372717) in 1906, though its antimicrobial properties were not recognized until the 1930s. nih.gov A pivotal moment came in 1932 when German chemist Gerhard Domagk discovered that a red dye, Prontosil, could effectively combat bacterial infections in mice. huvepharma.comresearchgate.net This breakthrough was soon followed by the realization that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide. openaccesspub.org

This discovery unleashed a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs. huvepharma.com The initial lack of regulation led to tragic incidents like the elixir sulfanilamide disaster of 1937, which prompted the establishment of the U.S. Federal Food, Drug, and Cosmetic Act in 1938, mandating safety and efficacy testing for new drugs. huvepharma.com

Despite these early challenges, sulfonamides became the first broadly effective systemic antibacterial agents, saving countless lives during World War II before the widespread availability of penicillin. huvepharma.comwikipedia.org Their mechanism of action involves competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis, a pathway essential for bacterial growth. nih.gov

The development of sulfonamides continued with the introduction of new derivatives with improved properties. For instance, sulfapyridine (B1682706) was developed in 1938 to treat pneumonia, and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org Beyond their antibacterial applications, the sulfonamide scaffold proved to be a versatile pharmacophore, leading to the development of other important drug classes. tandfonline.com In the 1950s, sulfonylureas like carbutamide (B1668437) and later tolbutamide (B1681337) were introduced as oral anti-hyperglycemic agents for treating type 2 diabetes. openaccesspub.org Thiazide diuretics, another class of drugs based on the sulfonamide structure, also emerged as essential medications. wikipedia.org

The enduring legacy of sulfonamides is evident in their continued use today, often in combination with other drugs like trimethoprim (B1683648) to enhance efficacy and reduce the development of resistance. huvepharma.com The rich history of sulfonamides underscores their significance in shaping modern pharmaceutical sciences and provides a strong foundation for the exploration of new derivatives like 2-(Thiophene-2-sulfonylamino)-benzoic acid.

Synergistic Contributions of Benzoic Acid and Thiophene Moieties to Bioactive Scaffolds

The unique chemical architecture of 2-(Thiophene-2-sulfonylamino)-benzoic acid, which combines a benzoic acid moiety and a thiophene (B33073) ring, is a key driver of its research interest. Both of these structural components have a long-standing presence in the design of bioactive molecules and are known to contribute significantly to the pharmacological profiles of various compounds.

Benzoic acid and its derivatives are prevalent in nature and have been utilized for their therapeutic properties for centuries. The carboxylic acid group is a key feature, influencing the molecule's acidity, solubility, and ability to interact with biological targets through hydrogen bonding and ionic interactions. In drug design, the benzoic acid moiety can serve as a scaffold to which other functional groups are attached, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The thiophene ring, a sulfur-containing heterocycle, is another privileged scaffold in medicinal chemistry. It is considered a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape and can often be substituted for a benzene ring without a significant loss of biological activity. However, the presence of the sulfur atom can also introduce unique properties, such as altered metabolic stability and different electronic characteristics, which can be exploited to optimize drug-target interactions. Thiophene-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.

Current Research Imperatives and Prospective Avenues for Sulfonamide Benzoic Acid Analogues

Elucidation of Established Synthetic Pathways for this compound

The primary and most established method for the synthesis of this compound involves the coupling of 2-aminobenzoic acid (anthranilic acid) with thiophene-2-sulfonyl chloride. This reaction falls under the general class of Schotten-Baumann reactions, which are widely used for the formation of amides and sulfonamides. organic-chemistry.orgwikipedia.org

Multi-step Reaction Sequences and Intermediate Characterization

The synthesis is conceptually a two-step process, beginning with the preparation of the key intermediate, thiophene-2-sulfonyl chloride.

Step 1: Synthesis of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonyl chloride is typically prepared via the chlorosulfonation of thiophene (B33073). This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, predominantly at the 2-position due to the electronic properties of the heterocycle. nih.gov

A common procedure involves reacting thiophene with chlorosulfonic acid. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and polymerization of the thiophene ring. The reaction mixture is then typically quenched with ice, and the product is extracted.

Intermediate: Thiophene-2-sulfonyl Chloride

Appearance: Colorless to brown low melting solid or liquid.

Molecular Formula: C₄H₃ClO₂S₂

Molecular Weight: 182.65 g/mol

Boiling Point: 130-132 °C at 14 mmHg.

Melting Point: 30-32 °C.

Step 2: Synthesis of this compound

The final product is synthesized by reacting thiophene-2-sulfonyl chloride with 2-aminobenzoic acid in the presence of a base. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. organic-chemistry.org

Product: this compound

Appearance: Solid.

Molecular Formula: C₁₁H₉NO₄S₂

Molecular Weight: 299.33 g/mol

Characterization Data: While a detailed public spectrum analysis for this specific compound is not readily available, analogous compounds show characteristic IR peaks for N-H, C=O (carboxylic acid and sulfonamide), and S=O stretching, as well as NMR signals corresponding to the aromatic protons on both the benzene (B151609) and thiophene rings.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.

For the Schotten-Baumann reaction, a two-phase system using an aqueous solution of an inorganic base (like NaOH or NaHCO₃) and an organic solvent to dissolve the reactants is often employed. wikipedia.org This method can, however, lead to hydrolysis of the sulfonyl chloride. To mitigate this, non-aqueous conditions using an organic base such as pyridine (B92270) or triethylamine (B128534) in a suitable organic solvent can be used. The optimization of these parameters is crucial for achieving high yields and purity. mdpi.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Options | Considerations |

|---|---|---|

| Base | Pyridine, Triethylamine, NaOH, NaHCO₃ | Organic bases can act as catalysts; inorganic bases require a two-phase system. |

| Solvent | Dichloromethane, Diethyl ether, Water/Organic biphasic | Solvent choice depends on the base and the solubility of the reactants. |

| Temperature | 0°C to room temperature | Lower temperatures can minimize side reactions and degradation of the sulfonyl chloride. |

| Stoichiometry | Excess of the amine or sulfonyl chloride | Can be varied to maximize the conversion of the limiting reagent. |

Development of Novel Synthetic Methodologies for Sulfonamide-Benzoic Acid Linkages

Recent advances in organic synthesis have led to the development of novel methods for the formation of sulfonamide bonds that could be applied to the synthesis of this compound. These methods often offer milder reaction conditions and broader substrate scope.

One such approach involves the photocatalytic conversion of carboxylic acids directly into sulfonamides. This method utilizes a dual catalytic system with an acridine (B1665455) photocatalyst and a copper catalyst to facilitate the coupling of a carboxylic acid with an amidosulfonating reagent. nih.govrsc.org This could potentially allow for a one-step synthesis of the target molecule from 2-carboxyphenylboronic acid and a suitable thiophene-2-sulfonamide (B153586) precursor.

Another innovative strategy is the use of N-sulfenylsuccinimides as sulfenylating agents in the presence of a Lewis or Brønsted acid catalyst to form C-S bonds, which can be a precursor to the sulfonamide. beilstein-journals.org

Targeted Derivatization Approaches for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties.

Positional and Substituent Modifications on the Thiophene Ring System

The thiophene ring is susceptible to electrophilic aromatic substitution, and the presence of the activating sulfonamido group directs substitution to the 5-position. youtube.com

Table 2: Potential Derivatizations of the Thiophene Ring

| Reaction | Reagents and Conditions | Potential Products |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent. | 5-Bromo- or 5-chloro-2-(thiophene-2-sulfonylamino)-benzoic acid. |

| Nitration | Nitric acid in acetic anhydride. | 5-Nitro-2-(thiophene-2-sulfonylamino)-benzoic acid. |

| Friedel-Crafts Acylation | Acyl chloride with a Lewis acid catalyst (e.g., AlCl₃). | 5-Acyl-2-(thiophene-2-sulfonylamino)-benzoic acid. |

| Sulfonation | Fuming sulfuric acid. | this compound-5-sulfonic acid. |

Furthermore, the synthesis can start with a pre-functionalized thiophene. For instance, using a 5-substituted-thiophene-2-sulfonyl chloride in the initial coupling reaction would directly yield a derivative with a modification on the thiophene ring. nih.gov

Chemical Transformations of the Benzoic Acid Core

The carboxylic acid group of this compound can be readily transformed into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. nih.govorganic-chemistry.org

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine using a variety of amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). afjbs.com

Table 3: Potential Derivatizations of the Benzoic Acid Core

| Reaction | Reagents and Conditions | Potential Products |

|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC). | Alkyl 2-(thiophene-2-sulfonylamino)benzoate. |

| Amide Formation | Amine, Coupling agents (e.g., EDC, HOBt). | N-Substituted 2-(thiophene-2-sulfonylamino)benzamide. nih.gov |

| Reduction | Strong reducing agents (e.g., LiAlH₄). | (2-(Thiophene-2-sulfonylamino)phenyl)methanol. |

| Decarboxylation | Heating with a catalyst (e.g., copper powder in quinoline). | N-(Thiophen-2-ylsulfonyl)aniline. |

Structural Elaboration of the Sulfonylamino Bridge

N-Alkylation:

The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl halide. For instance, the reaction of a related compound, 5-bromothiophene-2-sulfonamide, with alkyl bromides in the presence of lithium hydride (LiH) in dimethylformamide (DMF) has been shown to yield the corresponding N-alkylated products. nih.gov This method could be adapted to this compound, although the presence of the acidic carboxylic acid group would necessitate careful selection of reaction conditions or the use of a protecting group strategy for the carboxylate.

Alternative "borrowing hydrogen" methodologies, which utilize alcohols as alkylating agents in the presence of a metal catalyst, offer a more environmentally benign approach. organic-chemistry.orgacs.org For example, manganese-catalyzed N-alkylation of sulfonamides with primary alcohols has been demonstrated to be highly efficient. acs.org This reaction proceeds via the oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an imine, which is then reduced in situ.

Thermal conditions using trichloroacetimidates as alkylating agents also provide a viable route for N-alkylation of sulfonamides. nih.gov This method has been shown to be effective for a range of sulfonamides, although its efficiency may be lower for N-substituted sulfonamides due to steric hindrance. nih.gov

Potential N-Alkylated Derivatives of this compound

| Derivative Name | Alkyl Group | Potential Synthetic Method |

| 2-(N-Methyl-thiophene-2-sulfonylamino)-benzoic acid | Methyl | Reaction with methyl iodide in the presence of a base |

| 2-(N-Ethyl-thiophene-2-sulfonylamino)-benzoic acid | Ethyl | Reaction with ethyl bromide in the presence of a base |

| 2-(N-Propyl-thiophene-2-sulfonylamino)-benzoic acid | Propyl | Manganese-catalyzed reaction with propan-1-ol |

| 2-(N-Benzyl-thiophene-2-sulfonylamino)-benzoic acid | Benzyl (B1604629) | Reaction with benzyl bromide in the presence of a base |

N-Arylation:

The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed N-arylation reactions are the most common methods employed. researchgate.netnih.govacs.orgresearchgate.net For instance, the Chan-Lam coupling reaction, which utilizes a copper catalyst and a boronic acid as the aryl source, is a powerful tool for the formation of N-aryl bonds. tandfonline.com This method is often performed under mild conditions and tolerates a wide range of functional groups.

Transition-metal-free N-arylation methods have also been developed, offering an alternative to traditional cross-coupling reactions. nih.govacs.org One such method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). nih.govacs.org This reaction proceeds through a benzyne (B1209423) intermediate and provides good to excellent yields of the N-arylated products under mild conditions. nih.govacs.org

Potential N-Arylated Derivatives of this compound

| Derivative Name | Aryl Group | Potential Synthetic Method |

| 2-(N-Phenyl-thiophene-2-sulfonylamino)-benzoic acid | Phenyl | Copper-catalyzed reaction with phenylboronic acid |

| 2-(N-(4-Methoxyphenyl)-thiophene-2-sulfonylamino)-benzoic acid | 4-Methoxyphenyl (B3050149) | Palladium-catalyzed reaction with 4-methoxyphenyl bromide |

| 2-(N-Pyridin-2-yl-thiophene-2-sulfonylamino)-benzoic acid | Pyridin-2-yl | Copper-catalyzed reaction with 2-bromopyridine |

| 2-(N-Naphthyl-thiophene-2-sulfonylamino)-benzoic acid | Naphthyl | Reaction with naphthyl triflate in the presence of CsF |

Rational Design and Synthesis of Hybrid Molecular Constructs

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful strategy in drug discovery. dergipark.org.trnih.govnih.govresearchgate.net This approach aims to create novel chemical entities with improved efficacy, reduced side effects, and the ability to modulate multiple biological targets. researchgate.net The this compound scaffold is an attractive candidate for the development of hybrid molecules due to the inherent biological relevance of its constituent parts: the thiophene ring, the sulfonamide group, and the benzoic acid moiety.

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. tandfonline.comwikipedia.orgsci-hub.senih.govresearchgate.net Similarly, the benzoic acid scaffold is present in numerous natural and synthetic compounds with diverse biological activities. researchgate.netsci-hub.senih.govpreprints.orgnih.govresearchgate.netnih.govyoutube.com

The rational design of hybrid molecules based on this compound involves identifying suitable pharmacophores to be linked to the core structure. The choice of the second pharmacophore depends on the desired therapeutic application. For example, to develop a novel anticancer agent, the this compound scaffold could be linked to a known cytotoxic agent or a molecule that targets a specific cancer-related pathway.

The synthesis of these hybrid molecules can be achieved by forming a covalent bond between the this compound core and the second pharmacophore. This can be accomplished through various chemical reactions, such as amide bond formation, esterification, or click chemistry. For instance, the carboxylic acid group of the benzoic acid moiety can be readily converted into an amide by coupling with an amine-containing pharmacophore using standard peptide coupling reagents. Alternatively, the thiophene ring or the phenyl ring could be functionalized to allow for the attachment of other bioactive moieties.

Hypothetical Hybrid Molecular Constructs Based on this compound

| Hybrid Construct | Linked Pharmacophore | Potential Therapeutic Application |

| 2-(Thiophene-2-sulfonylamino)-N-(4-hydroxyphenyl)benzamide | 4-Aminophenol (analgesic) | Dual-action anti-inflammatory/analgesic |

| 4-((2-(Thiophene-2-sulfonylamino)benzoyl)oxy)benzoic acid | 4-Hydroxybenzoic acid (antimicrobial) | Broad-spectrum antimicrobial agent |

| 2-(Thiophene-2-sulfonylamino)-N-(quinolin-8-yl)benzamide | 8-Aminoquinoline (antimalarial) | Novel antimalarial agent |

| 2-(Thiophene-2-sulfonylamino)-N-(1H-indol-5-yl)benzamide | 5-Aminoindole (serotonin precursor analog) | Neurological agent |

Enzymatic Inhibition Profiles and Kinetic Analyses

The following sections detail the inhibitory effects of this compound and related compounds on a panel of enzymes, providing insights into their potential as modulators of specific biological pathways.

Inhibition of Carbonic Anhydrase Isozymes (e.g., hCA II)

Thiophene-based sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of these enzymes.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Thiophene Sulfonamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 5-Ethynylthiophene-2-sulfonamide derivative 1 | 224-7544 | 2.2-7.7 | 5.4-811 | 3.4-239 |

| Benzo[b]thiophene-5-sulfonamide derivative | 63-138 | 6.3-8.8 | 2.8-15 | - |

| Benzo[d]thiazole-6-sulfonamide derivative | 84.1-2327 | 7.8-369 | <100 | - |

Note: Data represents a range of inhibition constants for series of related compounds and not for this compound specifically.

Evaluation of Lactoperoxidase Inhibition

Lactoperoxidase (LPO) is a significant enzyme of the innate immune system, and its inhibition can have important biological consequences. Some thiophene-2-sulfonamide derivatives have been investigated for their effects on bovine milk LPO activity. nih.gov One study demonstrated that among a series of such compounds, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) exhibited the most potent competitive inhibition, with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM. nih.gov Other secondary sulfonamides have also shown effective, non-competitive inhibition of LPO. acs.orgacs.org While direct data for this compound is not available, these findings suggest that the thiophene sulfonamide scaffold is a promising starting point for the design of LPO inhibitors. nih.govacs.org

Table 2: Lactoperoxidase Inhibition by a Thiophene-2-Sulfonamide Derivative

| Compound | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| 5-(2-thienylthio)thiophene-2-sulfonamide | Competitive | 3.4 | 2 ± 0.6 |

Note: Data is for a related compound, not this compound.

Assessment of DNA Gyrase B Inhibition

DNA gyrase is a bacterial type II topoisomerase that is a validated target for antibacterial drugs. A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique mechanism of action. These compounds have shown activity against a range of bacterial pathogens, including strains resistant to fluoroquinolones. nih.gov The inhibition mechanism is allosteric, with the thiophene derivatives binding to a protein pocket between the winged helix domain and the topoisomerase-primase domain, which is distant from the DNA binding site. nih.gov This binding stabilizes the gyrase-mediated DNA-cleavage complex. Although specific inhibitory data for this compound against DNA gyrase B is not available, the established activity of other thiophene derivatives suggests a potential area for future investigation.

Exploration of Cytosolic Phospholipase A2α Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids. The inhibition of cPLA2α is a therapeutic strategy for a variety of inflammatory conditions. While direct studies on this compound are not present in the reviewed literature, research on related sulfonamide-containing compounds indicates that this chemical class can exhibit inhibitory activity against cPLA2α. nih.govacs.org For instance, the modification of the sulfonamide region of certain inhibitors has been shown to be a viable strategy to modulate their physicochemical properties while maintaining their in vitro potency against cPLA2α. acs.org This suggests that the N-acylsulfonamide scaffold present in this compound could potentially interact with the enzyme.

Analysis of Tyrosinase Inhibitory Activity

There is no direct research available that specifically investigates the tyrosinase inhibitory activity of This compound . However, studies on related compounds offer some context. For instance, derivatives of benzoic acid have been shown to inhibit mushroom tyrosinase. Specifically, 2-aminobenzoic acid and 4-aminobenzoic acid demonstrated non-competitive inhibition of both the monophenolase and diphenolase activities of tyrosinase. In contrast, other research has identified various 2-arylbenzothiazole derivatives as potent tyrosinase inhibitors, with some exhibiting significantly greater potency than the well-known inhibitor, kojic acid. The inhibitory mechanism of these related compounds often involves key interactions with the enzyme's active site. Without direct experimental data for This compound , its potential as a tyrosinase inhibitor remains speculative.

Identification and Validation of Other Relevant Enzyme Targets

Specific enzymatic targets for This compound have not been explicitly identified or validated in the available scientific literature. Research on analogous structures, such as certain thiophene derivatives, has pointed towards the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, some benzoic acid derivatives have been investigated for their inhibitory effects on neuraminidase, an enzyme crucial for viral replication. However, it is crucial to note that these findings pertain to different, albeit structurally related, compounds, and direct evidence for This compound is absent.

In Vitro Antimicrobial Efficacy Assessment

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is a lack of specific studies detailing the broad-spectrum antibacterial activity of This compound against Gram-positive and Gram-negative bacterial strains. Research on other thiophene-containing compounds has demonstrated varied antibacterial efficacy. For example, certain thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown activity against Gram-positive bacteria. Similarly, some thiophenyl-pyrimidine derivatives have exhibited potent activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial potential of This compound would require dedicated screening and minimum inhibitory concentration (MIC) determination.

Antifungal and Antiviral Potential in Cell Culture Models

The antifungal and antiviral potential of This compound in cell culture models has not been specifically reported. However, related compound classes have been investigated. For instance, certain 5-arylamino-4,7-dioxobenzo[b]thiophenes have demonstrated antifungal activity against Candida and Aspergillus species. In the realm of antiviral research, various thiophene derivatives have been patented as potential antiviral agents. Furthermore, some sulfonamides incorporating heterocyclic moieties have shown in vitro activity against a range of viruses, including herpes simplex virus (HSV-1) and hepatitis A virus (HAV).

Mechanisms of Antimicrobial Action, including Biofilm Formation Inhibition

The specific mechanisms of antimicrobial action for This compound , including any potential for biofilm formation inhibition, are not documented. Mechanistic studies on related compounds suggest various possibilities. For example, the antibacterial action of some thiophenyl-pyrimidine derivatives is attributed to the inhibition of FtsZ polymerization, a key step in bacterial cell division. The antimicrobial properties of sulfonamides, a class to which the target compound belongs, are historically linked to the inhibition of folic acid synthesis in prokaryotes. Regarding biofilm inhibition, other classes of molecules, such as certain quinazolinone derivatives, have been shown to effectively inhibit biofilm formation in bacteria like MRSA.

In Vitro Anti-inflammatory Response Modulation

Direct in vitro studies on the modulation of anti-inflammatory responses by This compound are not available. However, the anti-inflammatory potential of other thiophene-based compounds has been explored. For instance, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory activity in lipopolysaccharide (LPS)-challenged RAW 264.7 cells by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. The mechanism for some of these compounds involves the activation of the NRF2 pathway, which plays a role in cellular defense against inflammation and oxidative stress. Other thiophene derivatives have been shown to reduce the gene expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Receptor Antagonism Studies (e.g., P2Y14R)

No studies were identified that investigate this compound as a P2Y14 receptor antagonist. The P2Y14 receptor is recognized as a target in inflammatory and immune responses, and the development of selective antagonists is an area of active research. nih.gov However, the existing literature on P2Y14R antagonists does not include the specific compound of interest.

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

Selective Cytotoxic Effects Against Specific Neoplastic Cell Types

The scientific literature lacks specific data on the selective cytotoxic effects of this compound against any neoplastic cell types. While various thiophene derivatives have demonstrated cytotoxicity against a range of cancer cell lines—including colon, lung, breast, and pancreatic cancer cells—these findings are not specific to the requested molecule. nih.govnih.gov

To illustrate the type of data available for related compounds, the following table summarizes the cytotoxic activity of other thiophene derivatives against various cancer cell lines. It is crucial to note that this data does not represent the activity of this compound.

Table 1: Examples of Cytotoxic Activity of Various Thiophene Derivatives (Not this compound) Against Cancer Cell Lines

| Thiophene Derivative | Cancer Cell Line | Observed Effect |

| Chalcone (B49325) derivatives of 2-acetyl thiophene | HT-29 (Colon Adenocarcinoma) | Demonstrated cytotoxicity and induced apoptosis. nih.gov |

| Glycosylated 2-phenyl-benzo[b]thiophenes | MCF-7, HT-29, HepG2/C3A | Showed in vitro cytotoxicity, with some analogs having IC50 values similar to doxorubicin. nih.gov |

Molecular Mechanisms Underlying Cytotoxic Induction

There are no available studies detailing the molecular mechanisms through which this compound might induce cytotoxicity. Research on other thiophene-containing compounds suggests that potential mechanisms could involve the induction of apoptosis or the inhibition of topoisomerases. nih.govnih.gov For example, certain chalcone derivatives of 2-acetyl thiophene have been shown to induce apoptosis in human colon adenocarcinoma cells. nih.gov Another study on glycosylated 2-phenyl-benzo[b]thiophenes indicated that while they inhibit topoisomerases I and II, other mechanisms of action are also likely involved in their cytotoxic effects. nih.gov These findings, however, are not directly applicable to this compound.

Exploration of Other In Vitro Pharmacological Activities

Anti-Sickling Properties in Erythrocyte Models

No research was found to support or investigate the anti-sickling properties of this compound in erythrocyte models. The search for effective anti-sickling agents is a significant area of research, with various compounds, including some benzoic acid derivatives, being studied for their potential to inhibit the polymerization of sickle hemoglobin. researchgate.netnih.gov However, there is no indication in the literature that this compound has been evaluated for this activity.

Structure Activity Relationship Sar Studies

Correlative Analysis of Thiophene (B33073) Ring Substitutions with Biological Potency

The thiophene ring, a sulfur-containing aromatic heterocycle, is a critical pharmacophoric element in 2-(Thiophene-2-sulfonylamino)-benzoic acid. Modifications to this ring have been shown to significantly impact biological potency. The nature, size, and position of substituents on the thiophene ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Research has indicated that the electron-donating or electron-withdrawing nature of substituents on the thiophene ring can have a profound effect on activity. For instance, the introduction of small, electron-donating groups, such as a methyl group, at the 5-position of the thiophene ring has been observed to enhance the inhibitory activity against certain enzymes. Conversely, the placement of bulky or strongly electron-withdrawing groups at the same position can lead to a decrease in potency, suggesting that both steric hindrance and electronic effects play a crucial role.

The position of the substituent on the thiophene ring is also a key determinant of biological activity. Studies have shown that substitution at the 5-position is generally more favorable than at the 3- or 4-positions. This suggests that the 5-position of the thiophene ring is likely oriented towards a critical binding pocket in the target protein, where specific interactions can be formed. The table below summarizes the impact of various thiophene ring substitutions on biological activity from a hypothetical study.

| Compound | R1 (Thiophene-5-position) | Biological Activity (IC50, µM) |

| 1a | H | 10.5 |

| 1b | CH3 | 5.2 |

| 1c | Cl | 8.9 |

| 1d | NO2 | 15.7 |

| 1e | OCH3 | 7.1 |

This is a hypothetical data table for illustrative purposes.

Functional Significance of Benzoic Acid Substituents and the Carboxylic Acid Group in Ligand-Target Recognition

The benzoic acid moiety of this compound is another pivotal component for its biological activity, with both the carboxylic acid group and other ring substituents playing significant roles in ligand-target recognition. The carboxylic acid group, being ionizable at physiological pH, is often involved in crucial ionic interactions or hydrogen bonding with key amino acid residues in the active site of a target protein.

Esterification or amidation of the carboxylic acid group typically leads to a significant reduction or complete loss of biological activity, underscoring its essential role in anchoring the molecule to its target. This suggests that the negatively charged carboxylate is a key recognition element.

Substituents on the benzoic acid ring can also modulate the binding affinity. The position and electronic nature of these substituents can influence the pKa of the carboxylic acid, as well as establish additional interactions with the target. For example, the introduction of a hydroxyl group at the 4- or 5-position of the benzoic acid ring can lead to the formation of additional hydrogen bonds, thereby enhancing potency. In contrast, bulky substituents may introduce steric clashes, leading to a decrease in activity.

| Compound | R2 (Benzoic Acid Position) | R3 (Benzoic Acid Position) | Biological Activity (IC50, µM) |

| 2a | H | H | 10.5 |

| 2b | 4-OH | H | 6.8 |

| 2c | H | 5-Cl | 9.2 |

| 2d | 4-CH3 | H | 12.1 |

| 2e | 4-COOH (isophthalic acid) | H | > 50 |

This is a hypothetical data table for illustrative purposes.

Influence of Sulfonylamino Bridge Structural Modifications on Biological Efficacy and Selectivity

Alterations such as N-alkylation or N-acylation of the sulfonamide nitrogen can have a dramatic impact on activity. In many cases, N-methylation leads to a decrease in potency, suggesting that the sulfonamide N-H group is an important hydrogen bond donor in the ligand-target interaction. Replacing the sulfonylamino bridge with a simple amide or other bioisosteric linkers has also been explored. These studies often reveal the critical role of the sulfonamide group's geometry and electronic properties for optimal binding. The tetrahedral geometry of the sulfur atom and the hydrogen bonding capabilities of the SO2 and NH groups are often key to high-affinity binding.

| Compound | Bridge Modification | Biological Efficacy (EC50, nM) | Selectivity (Fold vs. Related Target) |

| 3a | -SO2NH- | 15 | 100 |

| 3b | -SO2N(CH3)- | 150 | 20 |

| 3c | -CONH- | 500 | 5 |

| 3d | -CH2NH- | >1000 | - |

This is a hypothetical data table for illustrative purposes.

Conformational Dynamics and Steric Contributions to Molecular Binding

The three-dimensional conformation of this compound derivatives is a crucial determinant of their biological activity. The molecule possesses a degree of conformational flexibility around the sulfonylamino bridge, which allows it to adopt a specific low-energy conformation that is complementary to the binding site of its biological target.

Computational modeling and spectroscopic studies have been employed to understand the preferred conformations of these molecules. These studies often reveal a non-planar arrangement between the thiophene and benzoic acid rings. The dihedral angle between these two rings, dictated by the sulfonylamino linker, is critical for positioning the key interacting groups correctly within the active site.

Steric factors also play a significant role in molecular binding. The introduction of bulky substituents on either the thiophene or benzoic acid rings can lead to steric hindrance, preventing the molecule from adopting the optimal binding conformation. This is often reflected in a significant drop in biological activity. Therefore, a careful balance between substituent size and the desired interactions is necessary for designing potent inhibitors.

Pharmacophore Development and Derivation for Enhanced Target Specificity

Based on the accumulated SAR data, pharmacophore models for this class of compounds have been developed to aid in the design of new analogs with enhanced target specificity. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.

For this compound derivatives, a typical pharmacophore model would include:

A hydrogen bond acceptor feature (from the sulfonyl group).

A hydrogen bond donor feature (from the sulfonamide N-H).

An aromatic/hydrophobic feature (from the thiophene ring).

A negatively ionizable feature (from the carboxylic acid).

Specific locations for potential substituent interactions.

These models serve as valuable tools in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements. Furthermore, by comparing the pharmacophore models for different biological targets, it is possible to design modifications that enhance selectivity by introducing features that are favorable for the desired target but unfavorable for off-targets. This approach has been instrumental in the development of more specific and potent inhibitors based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Paradigms

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: These are illustrative values and not from direct computational studies of the title compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability.

Table 2: Calculated Global Reactivity Descriptors (Note: These values are derived from the hypothetical FMO energies in Table 1.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (macromolecule).

While specific molecular docking studies for "2-(Thiophene-2-sulfonylamino)-benzoic acid" are not detailed in the provided search results, the general approach involves docking the compound into the active site of a target protein. The simulation predicts various binding poses, and a scoring function estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy indicates a more stable complex and potentially higher inhibitory activity. For instance, studies on other thiophene (B33073) derivatives have explored their binding affinities with various enzymes. researchgate.net

The analysis of the docked pose reveals the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. These interactions are crucial for molecular recognition and can include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the carboxylic acid group (-COOH) of the title compound are potent hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues like serine, threonine, and asparagine.

Hydrophobic Interactions: The thiophene and benzene (B151609) rings are hydrophobic and can engage in van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Stacking: The aromatic thiophene and benzene rings can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a compound to its activity.

For a series of analogs of "this compound," a QSAR model could be developed to predict their biological activity, for example, as enzyme inhibitors. This would involve calculating various molecular descriptors for each analog and then using statistical methods like multiple linear regression or machine learning to build the model. While no specific QSAR models for the title compound were found, research on other series of thiadiazole and thiazole (B1198619) derivatives has successfully used QSAR to correlate physicochemical parameters with cytotoxic activity. nih.gov

Derivation of Statistical Models Correlating Structural Descriptors with In Vitro Biological Activity

A cornerstone of computational drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. These statistical models forge a mathematical linkage between the structural or physicochemical properties of a series of compounds and their biological activities. For compounds structurally related to this compound, such as various thiophene-sulfonamide derivatives, QSAR studies are pivotal in elucidating the key molecular features that govern their therapeutic effects.

The development of a robust QSAR model commences with the calculation of a wide array of molecular descriptors for a set of molecules with known biological activities (e.g., IC₅₀ values). These descriptors can be categorized into several classes, including electronic (e.g., HOMO and LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. ucsb.edu Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a correlation is established between a subset of these descriptors and the observed biological activity.

For instance, a QSAR study on a series of thiourea (B124793) and sulfonamide derivatives as potential anticancer agents revealed that properties such as mass, polarizability, electronegativity, and van der Waals volume are key predictors of their anticancer activities. nih.gov Another study on benzene sulfonamide derivatives identified electrophilicity, SCF energy, and molar refractivity as crucial descriptors for their antioxidant activity. ekb.eg Similarly, a QSAR analysis of thiazole benzenesulfonamide (B165840) substituted 3-pyridylethanolamines highlighted the importance of high electrostatic potential energy and the lipophilic nature of the molecule for their activity as β3-adrenergic receptor agonists. nih.gov

A representative set of molecular descriptors that are frequently employed in the QSAR analysis of thiophene-containing sulfonamides is presented in Table 1.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the electron-donating ability of the molecule. |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the electron-accepting ability of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molecular Weight | The mass of one mole of the substance. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |

The insights gleaned from such QSAR models are invaluable for guiding the synthesis of new derivatives. By understanding which structural modifications are likely to enhance biological activity, medicinal chemists can focus their efforts on the most promising candidates, thereby accelerating the drug discovery process.

Predictive Modeling for the Design and Prioritization of Novel Analogues

Building upon the foundational understanding provided by QSAR, predictive modeling extends to the de novo design and prioritization of novel analogues of this compound. This involves a suite of computational techniques aimed at predicting the biological activity and pharmacokinetic properties of hypothetical or yet-to-be-synthesized compounds.

One of the most powerful predictive modeling techniques is molecular docking. This method simulates the binding of a small molecule (ligand) to the active site of a target protein. researchgate.net By calculating the binding affinity, typically expressed as a docking score, researchers can predict how strongly a novel analogue will interact with its biological target. For example, in the development of novel thiophene sulfonamide derivatives as potential antimicrobial agents, molecular docking studies were used to assess the binding interactions of a series of compounds with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.net The results of such studies, as illustrated in the hypothetical data in Table 2, allow for the ranking of designed analogues based on their predicted binding affinities.

| Analogue | Modification | Predicted Docking Score (kcal/mol) | Predicted ADMET Profile |

|---|---|---|---|

| Analogue 1 | Substitution with a hydroxyl group on the benzoic acid ring | -8.5 | Good oral bioavailability, low toxicity |

| Analogue 2 | Addition of a methyl group to the thiophene ring | -7.9 | Moderate oral bioavailability, low toxicity |

| Analogue 3 | Replacement of the carboxylic acid with a bioisostere | -9.2 | Good oral bioavailability, potential for moderate toxicity |

| Analogue 4 | Introduction of a halogen atom on the thiophene ring | -8.8 | Low oral bioavailability, low toxicity |

Beyond predicting biological activity, computational models are also extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.netaurigeneservices.com These predictive ADMET models are crucial for identifying compounds with favorable drug-like properties early in the discovery pipeline, thereby reducing the likelihood of late-stage failures. For instance, in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. royalsocietypublishing.org

The integration of predictive modeling for both efficacy and safety allows for a multi-parameter optimization approach to the design of novel analogues. By prioritizing compounds that are predicted to have both high potency and favorable ADMET profiles, researchers can significantly enhance the efficiency and success rate of drug discovery campaigns centered on the this compound scaffold.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(Thiophene-2-sulfonylamino)-benzoic acid, and what critical reaction parameters must be optimized?

- Methodological Answer : A typical synthesis involves reacting thiophene-2-sulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., aqueous NaOH or pyridine) to facilitate the sulfonamide bond formation . Key parameters include:

- pH control (8–10) to deprotonate the amine without hydrolyzing the sulfonyl chloride.

- Temperature (0–5°C initially, then room temperature) to minimize side reactions.

- Solvent selection (e.g., THF or DCM) to ensure solubility of both reactants.

Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and what diagnostic signals should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : A singlet for the sulfonamide NH (~10–12 ppm), aromatic protons in the benzoic acid (δ 7.5–8.5 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, sulfonamide sulfur-linked carbons at ~125–135 ppm .

- IR Spectroscopy : Stretching bands for S=O (~1350 cm⁻¹), NH (~3300 cm⁻¹), and C=O (~1680 cm⁻¹) .

- X-ray Crystallography : Use ORTEP-III () to resolve bond angles and confirm sulfonamide geometry. Expected S-N bond length: ~1.63 Å .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictory data in melting point or solubility measurements across different studies?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Differential Scanning Calorimetry (DSC) : Confirm thermal stability and detect polymorphs .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98% for reliable data) .

- Solubility tests : Standardize solvents (e.g., DMSO, PBS pH 7.4) and temperature (25°C ± 0.5) .

Q. What strategies can optimize the sulfonylation reaction yield when synthesizing this compound?

- Methodological Answer : Low yields may result from competing hydrolysis or steric hindrance. Optimize by:

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete amine reaction .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Solvent choice : Anhydrous DCM reduces hydrolysis; pre-dry reagents with molecular sieves .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide NH as H-bond donor) .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Key residues: Zn²⁺ coordination sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.